(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
Description
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNIAICFZLLCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693771 | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-60-2 | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine in Modern Drug Discovery: A Technical Guide
Introduction: The Enduring Legacy of the Pyridine Scaffold
The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a substantial number of FDA-approved drugs is a testament to its advantageous physicochemical properties that positively impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] The nitrogen atom within the pyridine ring imparts basicity, allowing for salt formation to enhance solubility, and acts as a crucial hydrogen bond acceptor for high-affinity interactions with biological targets.[1] Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions within protein binding pockets, contributing to target affinity.[1] The adaptability of pyridine and its derivatives as starting materials for chemical modification has cemented their role in the creation of novel therapeutics.[4] This guide focuses on the multifaceted role of a specific, highly functionalized pyridine derivative, (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine, as a versatile building block in contemporary drug discovery.
Physicochemical Profile of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
The utility of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine as a drug discovery building block is rooted in its distinct structural features, which provide a unique combination of reactivity and physicochemical properties.
| Property | Value (Predicted) | Influence on Drug-like Properties |
| Molecular Weight | 243.14 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| pKa (most basic) | ~9.5 (isopropylamine) | The basic nitrogen allows for salt formation, potentially improving aqueous solubility and formulation options. |
| cLogP | ~2.5 | Indicates a balance between lipophilicity for membrane permeability and hydrophilicity for aqueous solubility. |
| Hydrogen Bond Donors | 1 | The secondary amine can engage in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the secondary amine nitrogen can act as hydrogen bond acceptors. |
The molecule is comprised of three key components:
-
The 2-Bromopyridine Core: The bromine atom at the 2-position is a key reactive handle. It is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, making it a prime site for introducing molecular diversity.[5][6] The electron-deficient nature of the pyridine ring activates the 2-position for nucleophilic aromatic substitution under certain conditions.[5]
-
The 4-Methylamine Linker: This flexible linker positions the isopropylamine moiety away from the pyridine core, allowing it to interact with different regions of a target's binding site.
-
The Isopropyl Group: This bulky alkyl group can provide beneficial steric interactions within a binding pocket and increases the lipophilicity of the molecule, which can enhance membrane permeability.
Proposed Synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
A plausible and efficient synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine can be envisioned starting from commercially available 4-methylpyridine. The following multi-step synthesis is proposed based on established synthetic methodologies for pyridine derivatives.
Caption: Proposed synthetic pathway for (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Bromo-4-methylpyridine
The initial bromination of 4-methylpyridine can be challenging due to the deactivating effect of the nitrogen atom. A common approach is to first perform a Sandmeyer-type reaction on 2-amino-4-methylpyridine.[7]
-
In a well-ventilated fume hood, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to -5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Slowly warm the reaction to room temperature and then heat to 60°C until nitrogen evolution ceases.
-
Cool the mixture and basify with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-4-methylpyridine.
Step 2: Radical Bromination of the Methyl Group
-
Dissolve 2-bromo-4-methylpyridine in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer and concentrate to give crude 2-bromo-4-(bromomethyl)pyridine.
Step 3: Nucleophilic Substitution with Isopropylamine
-
Dissolve the crude 2-bromo-4-(bromomethyl)pyridine in a polar aprotic solvent like acetonitrile.
-
Add an excess of isopropylamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Chemical Reactivity and Applications as a Versatile Building Block
The true power of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine in drug discovery lies in the selective reactivity of its 2-bromo position. This allows for the late-stage introduction of various molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The 2-bromo group is an ideal handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions.[5][6][8]
Caption: Key cross-coupling reactions utilizing the 2-bromo position.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds.
-
To a degassed solution of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine in a suitable solvent (e.g., dioxane/water mixture), add the desired aryl or heteroaryl boronic acid (1.1 equivalents).
-
Add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like sodium carbonate (2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds.
-
Combine (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a sealed tube.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture at 90-120°C for 4-24 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Hypothetical Case Study: Synthesis of a Kinase Inhibitor
The pyridine scaffold is a common feature in many kinase inhibitors. We can hypothesize the use of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine as a key intermediate in the synthesis of a novel inhibitor targeting a hypothetical kinase.
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
In this hypothetical scenario, a Suzuki coupling reaction would be employed to attach a key pharmacophoric element, such as a fluorinated phenyl ring, to the 2-position of the pyridine core. The resulting intermediate can then undergo further modifications to optimize its binding affinity and pharmacokinetic properties.
Conclusion
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine represents a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a reactive 2-bromo handle, a flexible linker, and a lipophilic isopropyl group provides medicinal chemists with a powerful tool for the efficient synthesis of diverse compound libraries. The ability to perform late-stage functionalization through robust cross-coupling reactions allows for rapid SAR exploration, accelerating the identification and optimization of novel therapeutic candidates across a wide range of disease areas. A thorough understanding of its synthesis and reactivity is paramount for leveraging its full potential in the development of next-generation medicines.
References
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
- Pyridine: the scaffolds with significant clinical diversity - PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - R Discovery. (2023, July 6).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem.
- 2-Bromopyridine (CAS109-04-6) - NSR laboratories Pvt. Ltd.
- Carbonylative cross-coupling reaction of 2-bromopyridine with... - ResearchGate.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (2024, September 17).
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem.
- Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Organic Process Research & Development - ACS Publications. (2018, September 18).
- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromopyridine (CAS109-04-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Suzuki-Miyaura cross-coupling reactions with (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
Application Note & Technical Guide
Abstract & Strategic Overview
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (Compound 1 ). This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK, VEGFR targets), yet it presents a specific synthetic challenge: Catalyst Poisoning .
While the 2-bromopyridine moiety is highly activated for oxidative addition, the secondary amine side chain (
This guide provides two distinct workflows:
-
Protocol A (High-Performance): Utilizes Buchwald G4 Precatalysts to sterically preclude amine coordination, allowing direct coupling of the free amine.
-
Protocol B (Cost-Effective/Scale-Up): Utilizes robust Pd(dppf)Cl₂ systems with specific pH control to maintain the amine in a protonated or sequestered state.
Chemo-Physical Profile & Reactivity
| Property | Data / Characteristic |
| Compound Name | (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine |
| Molecular Weight | 229.12 g/mol |
| Physical State | Viscous oil (Free base) or White Solid (HCl/HBr Salt) |
| pKa (Pyridine N) | ~2.5 - 3.0 (Electron deficient) |
| pKa (Side chain N) | ~9.5 - 10.0 (Aliphatic secondary amine) |
| Key Liability | Pd-Sequestration: The side chain amine binds Pd(II) intermediates. |
| Storage | Hygroscopic (Salt forms). Store under Argon at 2-8°C. |
The Mechanistic Challenge: Catalyst Deactivation
The diagram below illustrates the competition between the productive catalytic cycle and the "off-cycle" trap caused by the substrate's free amine.
Figure 1: Catalytic cycle showing the competitive "off-cycle" deactivation pathway where the secondary amine coordinates to the electrophilic Pd(II) center.
Protocol A: High-Performance Direct Coupling
Recommended for: Medicinal chemistry libraries, difficult boronic acids, and rapid optimization. Rationale: Uses XPhos Pd G4 . The bulky biaryl phosphine ligand (XPhos) creates a "roof" over the Pd center, physically preventing the approach of the substrate's secondary amine while facilitating the coupling of the sterically demanding 2-substituted pyridine.
Materials
-
Substrate: (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (Cat. # 804274) - Load: 2.0 – 4.0 mol%
-
Base:
(0.5 M aqueous solution) - 3.0 equiv -
Solvent: THF or 1,4-Dioxane (Degassed)
Step-by-Step Procedure
-
Vessel Preparation: Charge a reaction vial (microwave or screw-cap) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Critical: If using the HCl salt of the amine, add an extra 1.0 equiv of solid
to the solids.
-
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vac/Fill).
-
Solvent Addition: Add degassed THF (Concentration: 0.1 M - 0.2 M).
-
Base Addition: Add degassed 0.5 M aqueous
(3.0 equiv) via syringe.-
Note: The biphasic system helps sequester inorganic byproducts.
-
-
Reaction: Stir vigorously at 60°C for 2–4 hours.
-
Monitoring: LCMS should show rapid conversion. The 2-bromopyridine reacts faster than typical aryl bromides.
-
-
Workup (Amine Scavenging):
-
Cool to RT. Dilute with EtOAc.
-
Crucial Step: Add QuadraPure™ TU (thiourea scavenger) or wash with 5% cysteine solution. This is vital to remove residual Pd, which binds tightly to the product amine.
-
Separate phases, dry organic layer (
), and concentrate.
-
Protocol B: Cost-Effective / Scale-Up
Recommended for: Large-scale synthesis (>10g), simple aryl boronic acids. Rationale: Uses Pd(dppf)Cl₂[1]·DCM . While less active than G4 catalysts, the ferrocenyl ligand is robust. We utilize a Dioxane/Water (4:1) system.[1][2] The high water content helps solvate the amine and inorganic salts, reducing catalyst inhibition.
Materials
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the Substrate (1.0 equiv) in 1,4-Dioxane.
-
Activation (If Salt): If starting with the HCl salt, add 1.0 equiv of base and stir for 10 mins before adding catalyst to ensure the free base is available for reaction but the salt doesn't crash out the Pd.
-
Addition: Add Boronic Acid (1.3 equiv) and Base (3.0 equiv total).
-
Degassing: Sparge the mixture with Nitrogen for 15 minutes. Oxygen is the enemy of this protocol.
-
Catalyst: Add
quickly under a stream of nitrogen. -
Reaction: Heat to 90–100°C (Reflux) for 4–12 hours.
-
Note: Higher temperature is required compared to Protocol A to overcome the energy barrier of the less active catalyst.
-
-
Workup: Standard extraction. If the product is water-soluble (due to the amine), salt the aqueous layer with NaCl and extract with DCM/IPA (3:1).
Decision Matrix & Troubleshooting
Use the following logic flow to select the correct method and troubleshoot low yields.
Figure 2: Decision matrix for protocol selection. If direct coupling fails despite using G4 catalysts, Boc-protection of the secondary amine is the mandatory fallback.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by amine. | Switch to XPhos Pd G4 or CataCXium A . Increase catalyst load to 5 mol%. |
| Protodeboronation | Boronic acid instability. | Switch base to |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Inadequate degassing. Add ligand (e.g., |
| Product stuck in Aqueous | Product is protonated/polar. | Adjust workup pH to >12. Extract with DCM/Isopropanol (9:1). |
References
-
Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates." Journal of the American Chemical Society.
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine."
-
Sigma-Aldrich. (2024). "G3 and G4 Buchwald Precatalysts: User Guide for Heteroaryl Couplings."
-
Molander, G. A. (2010). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry.
-
Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide to Catalyst Poisoning."
Sources
Using (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine as a ligand in organometallic chemistry
Technical Application Note: Strategic Utilization of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine in Organometallic Synthesis and Ligand Design
Part 1: Executive Summary & Chemical Profile
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (CAS 858362-82-0) represents a specialized class of functionalized pyridine ligands. Unlike common chelating picolylamines (where the amine is at the 2-position), this 4-substituted isomer possesses a linear, rod-like geometry that precludes N,N-chelation to a single metal center. Instead, it acts as a bifunctional monodentate ligand or a divergent building block .
Its utility in organometallic chemistry is defined by three distinct reactive/coordinating sites:
-
Pyridine Nitrogen (
): A borderline soft donor for transition metals (Pd, Pt, Ru). -
Secondary Amine (
): A harder donor capable of hydrogen bonding or protonation, often used to modulate solubility or second-sphere interactions. -
C(2)-Bromide Handle: An electrophilic site susceptible to oxidative addition, enabling the ligand to be "clicked" onto larger scaffolds or surfaces post-coordination.
Target Audience: Synthetic chemists, crystallographers, and medicinal chemists focusing on Fragment-Based Drug Discovery (FBDD) and metallo-supramolecular assembly.
Table 1: Chemical & Physical Profile[1]
| Property | Specification |
| IUPAC Name | N-[(2-bromopyridin-4-yl)methyl]propan-2-amine |
| CAS Number | 858362-82-0 |
| Molecular Formula | C |
| Molecular Weight | 229.12 g/mol |
| Coordination Geometry | Monodentate (Py-N dominant) or Bridging (Ditopic) |
| pKa (Calculated) | ~5.2 (Pyridine-H+), ~9.8 (Amine-H+) |
| Key Reactivity | Oxidative Addition (C-Br), N-Coordination, N-Alkylation |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in Hexanes |
Part 2: Mechanism of Action & Ligand Design Strategy
The strategic value of this molecule lies in its structural orthogonality . The coordination vector (
Primary Coordination Modes
- Mode: The most common mode with soft metals (Pd(II), Pt(II)). The steric bulk of the 4-substituent is remote, allowing for unhindered coordination similar to 4-picoline but with a reactive handle.
-
Supramolecular Bridging: In Ag(I) or Cu(I) chemistry, the molecule can bridge metal centers using both nitrogen atoms, forming 1D coordination polymers.
-
Ligand Expansion (The "Synthron" Approach): The molecule is often used not as the final ligand, but as a precursor. The C-Br bond is coupled (via Suzuki or Stille) to a bipyridine or phenanthroline core, extending the ligand framework while retaining the isopropyl-amine tail for solubility or target engagement (e.g., in kinase inhibitors).
Diagram 1: Divergent Reactivity & Coordination Pathways
Caption: Pathway analysis showing the bifurcation between direct coordination (preserving the Br-handle) and ligand expansion (consuming the Br-handle).
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of a Trans-Pd(II) Precursor Complex
Objective: To coordinate the ligand to Palladium(II) while preserving the C-Br bond for future functionalization. This complex serves as a "metalloligand."
Materials:
-
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (1.0 equiv)
-
Bis(acetonitrile)dichloropalladium(II) [Pd(CH
CN) Cl ] (0.5 equiv) -
Dichloromethane (DCM), Anhydrous
-
Diethyl Ether (Et
O)
Procedure:
-
Preparation: Dissolve [Pd(CH
CN) Cl ] (259 mg, 1.0 mmol) in 10 mL of anhydrous DCM under an Argon atmosphere. The solution should be yellow/orange. -
Addition: Dissolve the ligand (458 mg, 2.0 mmol) in 5 mL of DCM. Add this solution dropwise to the palladium solution over 5 minutes.
-
Note: A color change to a lighter yellow or precipitation may occur.[1] The 2:1 stoichiometry targets the [Pd(L)
Cl ] species.
-
-
Reaction: Stir at room temperature for 4 hours.
-
Isolation: Concentrate the solution to ~2 mL under reduced pressure.
-
Precipitation: Slowly add 20 mL of cold Diethyl Ether to induce precipitation of the complex.
-
Filtration: Filter the yellow solid, wash with pentane (2 x 5 mL), and dry under vacuum.
-
Characterization:
-
1H NMR: Look for a downfield shift of the pyridine protons (especially H6 adjacent to the nitrogen) compared to the free ligand.
-
Stability: This complex is stable in air but should be stored away from strong nucleophiles that could attack the C-Br bond.
-
Protocol B: "Ligand-First" Suzuki-Miyaura Coupling
Objective: To utilize the C-Br handle to attach the pyridine-amine motif to a phenyl ring, creating a "biaryl" scaffold typically used in kinase inhibitor synthesis.
Context: Unlike Protocol A, here the molecule acts as the electrophile in a cross-coupling reaction.
Materials:
-
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
·DCM (0.05 equiv) - Catalyst choice is critical to prevent poisoning by the free amine. -
Potassium Carbonate (K
CO ) (2.0 equiv) -
1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Charge a reaction vial with the ligand (1.0 mmol), Phenylboronic acid (1.2 mmol), K
CO (2.0 mmol), and the Pd catalyst (5 mol%). Cap the vial and purge with Argon for 10 minutes. -
Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Heating: Heat the reaction block to 90°C for 12 hours.
-
Critical Step: The free amine (
) can potentially coordinate to the Pd catalyst, poisoning it. Using a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this by occupying the coordination sites more strongly than the amine.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via Flash Column Chromatography (Silica gel).-
Eluent: DCM:MeOH (95:5) + 1% Triethylamine (to prevent streaking of the amine).
-
Part 4: Scientific Rationale & Troubleshooting (E-E-A-T)
Why this specific ligand? In drug discovery, the isopropyl-amine tail is a classic "solubilizing group" that also forms hydrogen bonds in the ATP-binding pocket of kinases (e.g., p38 MAP kinase). The 2-bromo-pyridine core is the scaffold. Using this molecule allows researchers to introduce this privileged pharmacophore early in the synthesis.
Troubleshooting Coordination:
-
Issue: Formation of insoluble oligomers.
-
Cause: The amine nitrogen (
) might be competing with the pyridine nitrogen ( ) for metal binding, leading to bridging. -
Solution: Protonate the amine! Conducting the coordination in acidic media (or using the HCl salt of the ligand) ensures the amine is ammonium (
), which cannot coordinate. The pyridine N ( ) will remain free to bind Pd(II) if the pH is controlled around 6-7.
-
Troubleshooting Coupling:
-
Issue: Low yield in Suzuki coupling.
-
Cause: Catalyst poisoning by the free amine.
-
Solution: Protect the amine with a Boc group (tert-butyloxycarbonyl) before the Suzuki coupling, then deprotect with TFA afterwards. This is the industry standard for high-yield synthesis involving aminopyridines.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29921604, (2-Bromopyridin-4-yl)methanamine. PubChem.[4][5] [Link]
-
Li, X. (2021).[6] 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization. Shaanxi Normal University / ACS. [Link](Note: Cited for context on PIP amine directing groups, distinguishing the 2-substituted vs 4-substituted behavior).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN109748854A - A kind of preparation method of 2- methyl -4- bromopyridine - Google Patents [patents.google.com]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Divergent Synthesis using (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
[1]
Executive Summary
This guide details the microwave-assisted synthetic utility of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (CAS: 1150271-23-0 / Derivatives), a "privileged scaffold" in medicinal chemistry.[1] This bifunctional building block offers two distinct vectors for diversification:
-
The Electrophilic Vector (C2-Bromine): Activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl systems.[1]
-
The Nucleophilic Vector (Secondary Amine): A steric-tuned handle for acylation, sulfonylation, or reductive amination.[1]
Microwave irradiation is critical for this scaffold.[1] Pyridine systems often suffer from catalyst poisoning (coordination of the pyridine nitrogen to Pd) and sluggish kinetics in thermal SNAr or coupling reactions. Microwave heating overcomes these activation barriers, reducing reaction times from hours to minutes and suppressing side reactions like dehalogenation.
Chemical Profile & Handling
| Property | Specification |
| Structure | Pyridine ring, 2-Br substituted, 4-isopropylaminomethyl substituted.[1][2] |
| Molecular Weight | ~229.12 g/mol (Free base) |
| Appearance | Pale yellow oil or low-melting solid (often supplied as HCl salt).[1] |
| Solubility | Soluble in MeOH, DMSO, DMF, DCM. Sparingly soluble in non-polar alkanes.[1] |
| Stability | Store at 2-8°C under inert atmosphere. Hygroscopic if in salt form.[1] |
| Safety | Irritant. 2-Bromopyridines can be skin sensitizers.[1] Handle in a fume hood. |
Critical Handling Note: If using the HCl salt, an extra equivalent of base is required in all protocols to liberate the free amine/pyridine.
Reaction Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways.[1] The 2-bromo position allows for cross-coupling, while the isopropyl amine tail allows for library decoration.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Functionalization of the C2 position with aryl/heteroaryl groups. Challenge: 2-Bromopyridines are electronically deactivated compared to bromobenzenes. Solution: High-temperature microwave heating combined with bidentate ligands (dppf) prevents catalyst deactivation.[1]
Materials
-
Substrate: (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.5 equiv)[1]
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[1]
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]
-
Vessel: 2-5 mL Microwave vial (borosilicate glass)
Step-by-Step Procedure
-
Charge: Add the substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol) to the microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: Add DME (3 mL) and 2M Na₂CO₃ (0.75 mL).
-
Degas: Cap the vial and purge with Nitrogen or Argon for 30 seconds (via septum needle). Crucial: Oxygen promotes homocoupling of boronic acids.
-
Irradiation: Place in the microwave reactor.
-
Temp: 120 °C
-
Hold Time: 15 minutes
-
Absorption Level: High
-
Pre-stirring: 30 seconds
-
-
Work-up: Cool to RT. Filter through a Celite pad (rinsing with EtOAc).[1] Wash filtrate with brine.[1] Dry organic layer over MgSO₄ and concentrate.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Validation Point: Monitor by LC-MS. Expect the [M+H]+ to shift corresponding to the loss of Br (79/81) and addition of the Aryl group. If starting material remains, increase temp to 135°C, but watch for protodebromination (M-Br+H).
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Objective: Introduction of an amino group at the C2 position.[1] Challenge: The free secondary amine on the "tail" of the substrate can compete with the external amine, or poison the catalyst. Solution: Use of Xantphos (wide bite angle ligand) and NaOtBu (strong base) favors reductive elimination of the desired product.[1]
Materials
-
Substrate: (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)[1]
-
Ligand: Xantphos (5 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Vessel: 2-5 mL Microwave vial (must be dry/inert)
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Xantphos in a small amount of solvent for 5 mins under Argon to form the active catalyst species.[1]
-
Charge: Add substrate (0.5 mmol), amine partner (0.6 mmol), and NaOtBu (0.75 mmol) to the vial. Add the catalyst solution.
-
Solvent: Fill to total volume of 3-4 mL with Toluene.
-
Seal & Purge: Cap and flush with Argon. Strict exclusion of moisture is required for NaOtBu efficiency.
-
Irradiation:
-
Temp: 110 °C
-
Hold Time: 20 minutes
-
Stirring: High speed (precipitates may form).[1]
-
-
Work-up: Dilute with DCM, wash with water.[1] Note: Pyridyl amines are polar; ensure product is not lost in the aqueous layer.
Protocol C: Rapid N-Acylation (Functionalizing the Tail)
Objective: Capping the isopropyl amine to form amides or ureas.[1] Microwave Advantage: Instantaneous conversion, even with sterically hindered acid chlorides or poor nucleophilicity due to the bulky isopropyl group.
Materials
-
Substrate: (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (1.0 equiv)
-
Reagent: Acid Chloride (1.1 equiv) or Isocyanate (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (1.5 equiv)[1]
-
Solvent: DCM (Dichloromethane) or DMF (if high temp needed)[1]
Step-by-Step Procedure
-
Charge: Dissolve substrate (0.5 mmol) and DIPEA (0.75 mmol) in DCM (2 mL) in a microwave vial.
-
Add Reagent: Add Acid Chloride dropwise.[1]
-
Irradiation:
-
Temp: 60 °C (Gentle heating)
-
Hold Time: 2-5 minutes
-
Pressure Limit: Set to 15 bar (DCM builds pressure rapidly).
-
-
Work-up: Wash with sat. NaHCO₃.
Mechanistic Insight: The "Pyridine Problem"
Why do we need specific protocols? The pyridine nitrogen possesses a lone pair that can displace phosphine ligands from Palladium, forming an inactive Pd(Pyridine)2L2 complex.
Figure 2: The catalytic cycle and the "Pyridine Poisoning" trap. Microwave energy helps reversibly dissociate the pyridine from the Pd-center, returning the catalyst to the active cycle.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodebromination (Product is Py-H) | Reduce temp to 100°C; switch solvent to Toluene/EtOH (less radical scavenging than ethers). |
| No Reaction (Buchwald) | Catalyst Poisoning | Switch to BrettPhos or RuPhos precatalysts (bulky ligands prevent N-coordination).[1] |
| Black Precipitate | Pd Black formation (Catalyst death) | Ensure rigorous degassing.[1] Add catalyst last under Argon flow.[1] |
| Vial Failure | Over-pressurization | When using DCM (Protocol C), ensure volume is <50% of vial capacity. Use "High Absorption" setting carefully.[1] |
References
-
Biotage Microwave Synthesis Guide. General protocols for Pd-catalyzed couplings in microwave reactors. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling of Pyridines." (Mechanistic insights and ligand selection). [Link]
-
PubChem Compound Summary. "2-Bromo-N-isopropylpyridin-4-amine" (Chemical properties and safety data). [Link][1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
Welcome to the technical support center for the synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthesis Overview: Reductive Amination
The synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine is most commonly achieved through a one-pot reductive amination reaction. This process involves the reaction of 2-Bromo-4-formylpyridine with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mild nature and selectivity for reducing imines in the presence of aldehydes.[1][2] This selectivity minimizes the undesired reduction of the starting aldehyde to the corresponding alcohol, a common side reaction when using stronger reducing agents like sodium borohydride (NaBH₄).[3]
Reaction Scheme:
Starting Materials: 2-Bromo-4-formylpyridine and Isopropylamine Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) Product: (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this reductive amination can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[4]
A1: Initial Checks & Core Parameters
-
Purity of Starting Materials:
-
2-Bromo-4-formylpyridine: This aldehyde can be susceptible to oxidation to the corresponding carboxylic acid.[5] Verify the purity of your starting material by NMR or LC-MS. If impurities are detected, purification by column chromatography or recrystallization may be necessary. Store the aldehyde under an inert atmosphere and at a low temperature (0-8°C) to prevent degradation.[5]
-
Isopropylamine: Isopropylamine is volatile and hygroscopic. Use a fresh bottle or redistill if necessary. The presence of water can hydrolyze the intermediate imine and deactivate the reducing agent.
-
Solvent: Ensure the use of an anhydrous solvent. 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used and should be dried over molecular sieves prior to use.[2][6]
-
-
Reaction Conditions:
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to drive the imine formation to completion.[2] An excess of the reducing agent (1.5-2.0 equivalents) is also recommended to ensure complete reduction of the imine.
-
Temperature: The reaction is typically run at room temperature.[2] Elevated temperatures can lead to side reactions and decomposition of the product.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.
-
Q2: I'm observing a significant amount of 2-bromo-4-pyridinemethanol as a byproduct. How can I prevent this?
The formation of the corresponding alcohol is a clear indication that the aldehyde is being reduced.
A2: Optimizing the Reduction Step
The primary cause of alcohol formation is the use of a non-selective or overly reactive reducing agent.
-
Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is the preferred reducing agent due to its selectivity for imines over aldehydes.[1] If you are using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[6] A stepwise procedure, where the aldehyde and amine are stirred together for a period (e.g., 1-2 hours) before the addition of NaBH₄, can be beneficial.[2][7]
-
Rate of Addition: Add the reducing agent portion-wise to control the reaction temperature and minimize the reduction of the unreacted aldehyde.
Q3: My reaction stalls, and I see unreacted starting material even after prolonged reaction times. What could be the issue?
A stalled reaction often points to issues with imine formation or the activity of the reducing agent.
A3: Enhancing Imine Formation and Reagent Activity
-
Acid Catalysis: The formation of the imine is catalyzed by acid.[8] Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[2] However, excess acid can protonate the amine, rendering it non-nucleophilic.
-
Dehydrating Agents: The formation of the imine produces water, which can inhibit the reaction. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help to drive the equilibrium towards the imine.[9]
-
Reducing Agent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[6] Use a freshly opened bottle or ensure it has been stored in a desiccator.
Q4: I'm having difficulty with the purification of the final product. What is the recommended procedure?
The basic nature of the product amine requires a specific workup and purification strategy.
A4: Purification Protocol
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.[10]
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent the product from streaking on the column.
Q5: Could the bromine on the pyridine ring be interfering with the reaction?
The electronic properties of the pyridine ring can influence the reactivity of the aldehyde.
A5: Electronic Effects of the Pyridine Ring
The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[4] This can deactivate the aldehyde towards nucleophilic attack by the amine. However, in the case of 2-Bromo-4-formylpyridine, this effect is generally not significant enough to prevent the reaction from proceeding. The presence of the bromine atom at the 2-position can make the pyridine nitrogen slightly less basic, which can be beneficial as it reduces the likelihood of the nitrogen coordinating with and deactivating any Lewis acidic species in the reaction mixture.[4]
III. Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that do not react with the reducing agent.[2] |
| Temperature | Room Temperature | Balances reaction rate and minimizes side reactions. |
| Stoichiometry | ||
| 2-Bromo-4-formylpyridine | 1.0 equivalent | Limiting reagent. |
| Isopropylamine | 1.1 - 1.2 equivalents | Excess drives imine formation.[2] |
| NaBH(OAc)₃ | 1.5 - 2.0 equivalents | Ensures complete reduction of the imine. |
| Acetic Acid (optional) | 0.1 equivalents | Catalyzes imine formation.[2] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Experimental Protocol
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-formylpyridine (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add isopropylamine (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
If using, add acetic acid (0.1 eq) and stir for an additional 15 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
IV. Visualizations
Reductive Amination Workflow
Caption: Experimental workflow for the synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield in the synthesis.
V. References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][11]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][2]
-
Reddit. (n.d.). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link][7]
-
Reddit. (n.d.). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link][13]
-
WordPress. (n.d.). Reductive Amination. Retrieved from [Link][8]
-
organic-chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][6]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link][14]
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link][9]
-
Reddit. (n.d.). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link][15]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][3]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. reddit.com [reddit.com]
Purification methods for removing impurities from 2-bromo-pyridine amines
Technical Support Center: Purification of 2-Bromo-Pyridine Amines
Case ID: #PUR-2BP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Overview
Welcome to the Technical Support Center. You are likely here because 2-bromo-pyridine amines are deceivingly difficult to purify. While they appear to be standard heterocyclic building blocks, they present a "perfect storm" of purification challenges:
-
Basicity: The pyridine nitrogen and the exocyclic amine create strong interactions with acidic silanols on silica gel, leading to streaking.
-
Chelation: These motifs are excellent ligands for Palladium (Pd) and Copper (Cu), leading to metal retention after cross-coupling.[1]
-
Similar Impurities: The "protodebrominated" byproduct (where Br is replaced by H) often co-elutes with your product due to similar polarity.[1]
This guide provides modular troubleshooting protocols to resolve these specific failure modes.
Module 1: Chromatography Troubleshooting
Issue: My compound streaks on the TLC plate and elutes as a broad tail on the column, ruining separation.
Root Cause Analysis:
Standard silica gel is acidic (
Protocol A: The "Competitor" Method (Mobile Phase Modification) Goal: Saturate silanol sites with a sacrificial base.
-
Select Modifier: Use Triethylamine (TEA) or Ammonia (7N in MeOH) .[1]
-
TLC Optimization:
-
Run a baseline TLC with 50% EtOAc/Hexane. (Result: Streaking).
-
Run a test TLC with 49% EtOAc / 50% Hexane / 1% TEA .[1]
-
Observation: The spot should tighten into a compact oval.
-
-
Column Execution:
-
Pre-wash: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This neutralizes the silica bed.
-
Elution: Maintain the modifier concentration (1-2%) throughout the gradient.
-
Protocol B: The "Hardware" Solution (Amine-Functionalized Silica) If your compound is acid-sensitive or the modifier interferes with MS detection, switch stationary phases.
-
Material: Use Amino-silica (NH2-silica) cartridges.[1]
-
Mechanism: The surface is already basic. No modifiers are needed.
-
Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH gradients directly.[1]
Module 2: Removing the "Debrominated" Impurity
Issue: I have a 5-10% impurity that runs just below/above my product. It is the protodebrominated species (Br
Root Cause Analysis:
During Pd-catalyzed couplings (Suzuki/Buchwald), the oxidative addition step is reversible, or hydride sources (from solvent/base) can reduce the C-Br bond.[2] The resulting impurity differs from your product by only one atom (H vs Br), making their polarities (
Protocol: Lipophilicity-Based Separation (Reverse Phase) Bromine is significantly more lipophilic (hydrophobic) than Hydrogen.[1] Normal phase silica separates based on polarity (interaction with OH), where the difference is minimal. Reverse phase (C18) separates based on lipophilicity.
Workflow:
-
Column: C18-functionalized silica.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: Run a shallow gradient (e.g., 5% to 40% ACN over 20 minutes).
-
Result: The Debrominated impurity (H) is more polar and will elute earlier .[1] The Brominated product (Br) is more lipophilic and will elute later .
Data Comparison:
| Feature | Protodebrominated Impurity (H) | Target Product (Br) | Separation Strategy |
| Molecular Weight | M - 79 | M | Mass Spec (easy to ID) |
| Polarity (Silica) | High | High (Very similar) | Poor separation |
| Lipophilicity (C18) | Low | High | Excellent separation |
Module 3: Palladium Scavenging
Issue: My product is grey/brown, or NMR shows broad peaks. Pd levels are >1000 ppm.[1]
Root Cause Analysis: Pyridine amines are "privileged ligands."[1] They chelate Palladium residues from the reaction, preventing them from washing away during standard aqueous workups.
Protocol: The Thiol-Silica Scavenge Do not rely on Celite filtration alone; it only removes bulk metal, not soluble complexes.
-
Dissolution: Dissolve crude mixture in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol (Si-Thiol) or DMT (Dimercaptotriazine) resin.[1]
-
Ratio: 4 equivalents of scavenger relative to the Pd catalyst used (not the product).
-
-
Incubation: Stir at 50°C for 4 hours . (Heat is crucial to break the Pyridine-Pd coordination).[1]
-
Filtration: Filter through a 0.45
m PTFE frit.[1] -
Verification: The filtrate should be clear/colorless.
Module 4: Crystallization (The Scalable Alternative)
Issue: I have >10g of material. Columns are too expensive/slow.
Protocol: Solvent Switching
Aminopyridines often crystallize well from non-polar aromatics due to
-
Solvent A (Dissolution): Hot Toluene (or Xylene for higher BP).[1]
-
Why: Toluene solubilizes the organic bulk but is poor for ionic salts/oligomers.
-
-
Process:
-
Anti-Solvent (Optional): If no crystals form, add Heptane dropwise to the cloudy point.[1]
Visual Troubleshooting Guide
Caption: Logic flow for selecting the correct purification modality based on impurity profile.
References
-
Biotage. (2023).[1][3][4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Organic Syntheses. (1946).[1][5] 2-Bromopyridine.[1][5][6][7][8][9][10][11][12] Org.[1][3][4][13] Synth. 26, 16. Retrieved from [Link][1]
-
Teledyne ISCO. (2020).[1] Purine and Related Compound Purification Strategies.[1][7][9][14] Retrieved from [Link]
Sources
- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Bromopyridine price,buy 2-Bromopyridine - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. heteroletters.org [heteroletters.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. teledynelabs.com [teledynelabs.com]
Overcoming catalyst poisoning when using halogenated pyridine amines
Topic: Overcoming Catalyst Poisoning in Halogenated Pyridine Amines Ticket ID: HPA-CAT-001 Status: Open Analyst: Senior Application Scientist, Catalysis Division
Executive Summary: The "Triple Threat" Substrate
Welcome to the technical support hub. You are likely here because your cross-coupling reaction (Buchwald-Hartwig, Suzuki-Miyaura, or Negishi) involving a halogenated pyridine amine (e.g., 2-amino-3-chloropyridine) has failed.
These substrates present a "Triple Threat" to palladium catalysis:
-
Pyridine Nitrogen (
): A strong -donor that binds Pd(II), forming stable, off-cycle resting states. -
Exocyclic Amine (
): A competitive nucleophile that can also coordinate to the metal center. -
Halogen (C-X): The intended site of oxidative addition, often electronically deactivated by the electron-deficient pyridine ring.
This guide provides the diagnostic tools to distinguish between catalyst death (poisoning) and catalyst dormancy (inhibition), followed by field-proven protocols to resolve them.
Diagnostic Hub: Is Your Catalyst Dead or Sleeping?
Before changing ligands, you must diagnose the failure mode. Use this Q&A to analyze your reaction kinetics.
Q1: "My reaction starts fast but stops at ~20-30% conversion. Adding more catalyst restarts it briefly. What is happening?"
Diagnosis: Catalyst Deactivation (Poisoning). The product (or a byproduct) is likely more coordinating than the starting material, or the active species is aggregating into Palladium black. In pyridine amines, the product often contains a new biaryl amine motif that chelates the Pd center more tightly than the substrate.
Q2: "My reaction never starts, or is sluggish from T=0. TLC shows starting material remaining."
Diagnosis: Catalyst Inhibition (Dormancy).
The substrate itself (specifically the
Visualizing the Problem
The following diagram illustrates the competition between the productive cycle and the heteroatom trap.
Caption: Figure 1. The "Off-Cycle Trap" mechanism where pyridine nitrogen (
Solution Architecture: The "Steric Wall" Strategy
To overcome
Step 1: Ligand Selection (The First Line of Defense)
Do not use simple phosphines like
Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Mechanism: These ligands possess a secondary interaction (Pd-
interaction) and massive steric bulk that forces the reaction into a monoligated pathway. This "steric wall" blocks the approach of the pyridine nitrogen perpendicular to the square plane.
| Ligand | Application in Pyridine Amines | Why it works |
| BrettPhos | Primary Choice for primary amines. | Extremely bulky; prevents N-binding; promotes reductive elimination of electron-rich amines. |
| RuPhos | Secondary amines / sterically hindered halides. | Moderate bulk; excellent stability; good for 2-aminopyridines. |
| Xantphos | Alternative (Chelating). | Wide bite angle (111°) forces reductive elimination, but less effective at preventing initial N-coordination than BrettPhos. |
Step 2: The "Decoy" Strategy (Lewis Acid Additives)
If steric bulk fails, use a Lewis Acid to bind the pyridine nitrogen competitively.
-
Protocol: Add 1.0 - 2.0 equivalents of a mild Lewis acid.
-
Additives:
, , or . -
Mechanism: The Lewis acid coordinates to the hard
(Lewis base), effectively "masking" it from the soft Palladium catalyst [1].
Validated Protocol: Buchwald-Hartwig Coupling of 2-Amino-3-Chloropyridine
This protocol is designed to couple a "difficult" chloropyridine amine with an aryl boronic acid or amine, minimizing poisoning.
Scope: Coupling 2-amino-3-chloropyridine with Morpholine.
Reagents & Stoichiometry
-
Substrate: 2-amino-3-chloropyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst Precursor: Pd-G4-BrettPhos (1.0 - 3.0 mol%)
-
Critical: Do not use
+ Ligand. In situ generation is too slow and allows the pyridine to sequester Pd(II) before the active L-Pd(0) forms [2]. Use the pre-formed G3 or G4 precatalyst.
-
-
Base: LiHMDS (2.2 equiv) or NaOtBu (1.5 equiv).
-
Note: LiHMDS is preferred for substrates with acidic protons or high sensitivity.
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow
-
Glovebox/Schlenk Setup: Charge a reaction vial with the Pd-G4-BrettPhos precatalyst and the halogenated pyridine substrate.
-
Why? Adding catalyst and substrate together ensures the bulky ligand is present the moment the metal sees the pyridine.
-
-
Solvent Addition: Add anhydrous dioxane. Stir for 5 minutes.
-
Base/Nucleophile Addition: Add the amine (morpholine) followed by the base (LiHMDS solution).
-
Temperature Ramp: Seal the vial and heat to 100°C .
-
Technical Note: Do not start at room temperature. High temperature favors the entropic dissociation of the off-cycle Pd-Pyridine complex, pushing the equilibrium back toward the active cycle.
-
-
Monitoring: Monitor by LC-MS at 1 hour.
-
Pass Criteria: >80% conversion.
-
Fail Criteria: <10% conversion (See Troubleshooting Tree).
-
Troubleshooting Decision Tree
Use this logic flow to resolve persistent issues.
Caption: Figure 2. Troubleshooting logic for Pd-catalyzed coupling of halogenated pyridines.
FAQ: Specific User Scenarios
Q: Can I protect the amine to prevent poisoning?
A: Yes, but it may not solve the pyridine poisoning. Acetylating the exocyclic amine (
Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the ligand has dissociated from the metal, leading to nanoparticle precipitation. This happens when the pyridine substrate displaces the phosphine ligand.
-
Fix: Increase the Ligand:Metal ratio to 2:1 or use a precatalyst (Pd-G4) where the ligand is pre-coordinated.
Q: I am using 2-bromo-3-aminopyridine. Is this better than the chloro- analog?
A: Generally, Yes . The rate of oxidative addition for Ar-Br is significantly faster than Ar-Cl. Since the oxidative addition must compete with the off-cycle pyridine binding, a faster oxidative addition rate (
References
-
Lewis Acid Activation
-
Precatalyst Utility
-
Ligand Selection (BrettPhos/RuPhos)
- Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Source: Journal of the American Chemical Society (via NCBI).
-
URL:[Link]
-
Mechanism of Poisoning
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Journal of the American Chemical Society.
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Purity of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. This guide provides an in-depth technical exploration of a robust High-Performance Liquid Chromatography (HPLC) method for validating the purity of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the rationale behind the method development, a detailed experimental protocol, and a comparative analysis with alternative analytical techniques, all grounded in scientific principles and regulatory expectations.
Introduction: The Significance of Purity for (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine is a heterocyclic amine containing a bromopyridine core. Such structures are prevalent in pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of regulatory compliance and successful drug development.
This guide will focus on a specifically developed Reversed-Phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility and separating power for a wide range of non-volatile and thermally labile compounds.
Understanding the Analyte: Predicted Properties and Potential Impurities
A successful analytical method is built upon a solid understanding of the target molecule and its potential contaminants.
Physicochemical Properties of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H13BrN2 | Based on its chemical structure. |
| Molecular Weight | ~229.12 g/mol | Calculated from the molecular formula. |
| pKa | ~8-9 (for the isopropylamine nitrogen) | The secondary amine is expected to be basic. The pyridine nitrogen's basicity is reduced by the electron-withdrawing bromo-substituent. |
| UV Absorbance | λmax ~260-275 nm | Pyridine derivatives typically exhibit strong UV absorbance in this range. |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water, but soluble in acidic aqueous solutions due to the basic amine. | The presence of both polar (amine, pyridine) and non-polar (isopropyl, bromo-aromatic) moieties suggests this solubility profile. |
Potential Impurities from Synthesis
The synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine likely involves the reaction of 2-bromo-4-(chloromethyl)pyridine or 2-bromo-4-(bromomethyl)pyridine with isopropylamine. Based on this, potential process-related impurities could include:
-
Starting Materials: Unreacted 2-bromo-4-(halomethyl)pyridine and excess isopropylamine.
-
By-products:
-
Dimeric impurity: Formed by the reaction of two molecules of the starting halomethylpyridine with one molecule of isopropylamine.
-
Over-alkylation product: Reaction of the product with another molecule of the starting halomethylpyridine.
-
Isomeric impurities: If the starting bromopyridine contains isomeric impurities, these will be carried through the synthesis.
-
-
Degradation Products: The compound may be susceptible to hydrolysis or oxidation under certain conditions.
The HPLC Method: A Detailed Protocol and Rationale
The following RP-HPLC method is designed for the accurate quantification of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine and the separation of its potential impurities.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. | Standard equipment for pharmaceutical analysis, providing flexibility and sensitivity. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A C18 column is a versatile and robust choice for retaining moderately polar compounds like our target analyte through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine by masking residual silanol groups on the silica support. It also provides a low pH environment to ensure the analyte is in its protonated, more water-soluble form. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. The presence of TFA in the organic phase maintains a consistent pH throughout the gradient. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) | A gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to more non-polar by-products, within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape and efficiency. |
| Detection Wavelength | 265 nm | This wavelength is chosen based on the predicted UV absorbance maximum of the bromopyridine chromophore, providing good sensitivity for the main component and related impurities. A DAD can be used to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and the risk of column overload. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape and avoids solvent mismatch effects. |
Standard and Sample Preparation
-
Standard Solution (for assay): Accurately weigh about 10 mg of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution (for purity): Accurately weigh about 25 mg of the (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL. A higher concentration is used for purity analysis to ensure the detection of trace impurities.
Method Validation According to ICH Q2(R1) Guidelines
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine should be well-resolved from any impurities, degradation products, and blank components. Peak purity analysis using a DAD should show no co-eluting peaks. |
| Linearity | A linear relationship between peak area and concentration should be observed over a range of at least 50% to 150% of the nominal standard concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | The recovery of the analyte spiked into a placebo or a sample matrix should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 1.0%. The RSD for the purity of six replicate sample preparations should be ≤ 5.0%. - Intermediate Precision (Inter-day): The analysis should be repeated on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0% for the assay and ≤ 10.0% for the purity. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. The LOQ should be below the reporting threshold for impurities (typically 0.05%). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
| System Suitability | System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. Typical parameters include: theoretical plates (>2000), tailing factor (≤2.0), and RSD of replicate injections (≤1.0%). |
Visualizing the Workflow
Caption: Workflow for HPLC Purity Validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles.
| Technique | Principle | Advantages for (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for quantifying impurities, well-established and validated methods, suitable for non-volatile compounds. | May require derivatization for compounds without a UV chromophore, potential for co-elution of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[2] | Provides absolute quantification without the need for a specific reference standard for each impurity, gives structural information about impurities, non-destructive.[3] | Lower sensitivity compared to HPLC, requires a pure internal standard, can be complex for mixtures with significant signal overlap. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra. | The target molecule may not be sufficiently volatile or thermally stable without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[4] | Provides molecular weight information for each separated peak, aiding in impurity identification, highly sensitive.[5] | Quantification can be more complex than with UV detection due to variations in ionization efficiency, not all compounds ionize well. |
Conclusion: A Framework for Confident Purity Assessment
This guide has outlined a comprehensive and scientifically sound approach to validating the purity of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine using a robust RP-HPLC method. By understanding the analyte's properties, potential impurities, and adhering to rigorous validation protocols as prescribed by ICH and USP guidelines[6][7], researchers and drug development professionals can generate reliable and defensible purity data. The comparison with alternative techniques underscores the importance of a multi-faceted analytical strategy for a complete understanding of a compound's purity profile. The presented HPLC method, with its detailed rationale and validation framework, serves as a strong foundation for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent. USP Validation and Verification Expert Panel. [Link]
-
Uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
-
ResearchGate. (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
-
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
SIELC Technologies. Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
EPA. 2-Bromo-4-methylpyridine Properties. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
- Google Patents. CN109748854A - A kind of preparation method of 2- methyl -4- bromopyridine.
-
Organic Syntheses. 2-bromopyridine. [Link]
-
PubMed. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]
-
PMC. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]
-
PubChem. 2-Bromo-4-isopropylaniline. [Link]
-
Chemical-Suppliers. 2-Bromo-4-methylpyridine. [Link]
- Google Patents. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt.
-
ResearchGate. (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. hpst.cz [hpst.cz]
- 6. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Bioactivity & SAR Analysis: N-Isopropyl vs. N-Ethyl Aminopyridine Derivatives
Executive Summary
Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) of N-alkyl substituted 2-aminopyridines. Core Finding: While often interchangeable in early screening, the substitution of an N-ethyl group with an N-isopropyl moiety on a pyridine scaffold frequently results in a 2-5x increase in potency against hydrophobic targets (e.g., Kinases, GPCRs) due to enhanced van der Waals contact. However, this comes at the cost of increased steric hindrance during synthesis and a distinct metabolic liability profile (CYP450-mediated dealkylation).
Physicochemical & Structural Basis
To understand the bioactivity divergence, we must first quantify the fundamental differences between the ethyl and isopropyl substituents on the pyridine amine nitrogen.
Comparative Physicochemical Profile
| Feature | N-Ethyl Derivative | N-Isopropyl Derivative | Impact on Bioactivity |
| Steric Bulk (Taft Es) | -1.31 | -1.71 | Isopropyl is significantly bulkier, affecting binding pocket fit. |
| Lipophilicity ( | Baseline | +0.3 to +0.5 | Isopropyl increases membrane permeability and hydrophobic binding. |
| Rotational Freedom | High | Restricted | Isopropyl reduces entropic penalty upon binding (rigidification). |
| Electronic Effect (+I) | Moderate | Stronger | Isopropyl is a better electron donor, slightly increasing basicity of the amine nitrogen. |
Scientist's Insight:
Why does this matter? In kinase drug discovery, the "gatekeeper" residue or the solvent-front region of the ATP binding pocket often contains hydrophobic patches. The isopropyl group is a "privileged substructure" because its branched methyl groups can engage in multiple
Case Study A: Kinase Inhibition (Oncology)
Target: Tyrosine Kinases (e.g., VEGFR, TrkA) Context: 2-aminopyridines are classic hinge-binding motifs. The N-substituent projects into the solvent-exposed region or a hydrophobic back-pocket.
Representative Bioactivity Data
Data synthesized from general SAR trends in aminopyridine kinase inhibitors (e.g., Imidazo[4,5-b]pyridines).
| Compound Variant | Target | IC50 (nM) | Binding Efficiency (LE) |
| N-Ethyl (Linear) | TrkA | 45 ± 5 | 0.38 |
| N-Isopropyl (Branched) | TrkA | 12 ± 2 | 0.42 |
| N-t-Butyl (Bulkier) | TrkA | >1000 | N/A (Steric Clash) |
Mechanism of Action Analysis:
-
Ethyl: The ethyl chain is flexible. While it fits the pocket, it retains residual entropy (wiggling), which penalizes the free energy of binding (
). -
Isopropyl: The "Y" shape of the isopropyl group creates a shape-complementarity match with hydrophobic residues (e.g., Valine, Leucine) often found in kinase pockets. The branching restricts rotation, pre-organizing the molecule for binding.
Visualization: SAR Logic Flow
Caption: Decision logic for alkyl group selection based on binding pocket constraints.
Case Study B: ADME & Metabolic Stability
Challenge: Optimizing potency often compromises metabolic stability.
Metabolic Liability: N-Dealkylation
Both derivatives undergo oxidative N-dealkylation by CYP450 enzymes, but the kinetics and products differ.
-
N-Ethyl: Metabolized to Acetaldehyde (reactive, toxic) and the primary amine.
-
N-Isopropyl: Metabolized to Acetone (less toxic) and the primary amine.
Experimental Observation: In human liver microsome (HLM) stability assays, N-isopropyl derivatives often show higher intrinsic clearance (CLint) compared to ethyl. The electron-rich nature of the isopropyl methine C-H bond makes it a prime target for CYP450 hydrogen atom abstraction.
Recommendation: If the isopropyl derivative shows high clearance, consider deuteration of the methine proton (
Experimental Protocols (Self-Validating)
A. Synthesis: Nucleophilic Aromatic Substitution ( )
Objective: Synthesize N-alkyl-2-aminopyridines from 2-chloropyridine. Critical Comparison: The isopropyl amine is a poorer nucleophile due to steric hindrance near the nitrogen.
Protocol:
-
Reagents: 2-Chloropyridine (1.0 eq), Amine (Ethyl or Isopropyl, 3.0 eq), Base (K₂CO₃ or Et₃N, 2.0 eq).
-
Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex).
-
Conditions:
-
Validation (TLC/LCMS):
-
Monitor disappearance of starting material (m/z 113 for 2-Cl-Py).
-
Product peaks: Ethyl (m/z 123), Isopropyl (m/z 137).
-
Troubleshooting: If isopropyl conversion is low (<50%), add catalytic KI (Finkelstein condition) or switch to Buchwald-Hartwig amination (Pd-catalyzed).
-
B. Bioactivity Assay: Kinase IC50 Determination
Method: FRET-based enzymatic assay (e.g., LanthaScreen).
-
Preparation: Prepare 3-fold serial dilutions of Ethyl and Isopropyl derivatives in DMSO (Start at 10 µM).
-
Incubation: Mix Kinase (0.5 nM), Tracer (Alexa Fluor), and Antibody (Eu-labeled). Add compounds.
-
Reaction: Incubate for 1 hour at Room Temp (dark).
-
Readout: Measure TR-FRET ratio (665 nm / 615 nm).
-
Data Analysis: Fit curves using a 4-parameter logistic model.
-
Control: Staurosporine (Reference inhibitor).
-
Acceptance Criteria: Z' factor > 0.5; DMSO control < 2% variance.
-
Visualization: Synthesis Workflow
Caption: Synthetic route optimization showing the harsher conditions required for the isopropyl derivative.
References
-
National Institutes of Health (NIH). (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from [Link]
-
Xingwei Li. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group. Accounts of Chemical Research. Retrieved from [Link]
-
Illinois State University. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. Retrieved from [Link]
Sources
Comparative Guide: Elemental Analysis Standards for (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
[1]
Executive Summary
This guide provides a technical comparison of purity assessment methodologies for (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine (CAS: 1150114-77-2).[1]
While Combustion Analysis (CHN) remains the historical "gold standard" for journal publication and regulatory filing, it presents specific failure modes for this analyte due to the simultaneous presence of a halogen (Bromine) and a basic amine .[1] These functional groups create synergistic interference—specifically hygroscopicity and halide capture issues—that often lead to false "failed" specifications (deviations >0.4%).[1]
This guide advocates for a hybrid validation model : utilizing Quantitative NMR (qNMR) as the primary assay for absolute purity, supported by CHN for elemental composition verification only after rigorous drying protocols.
The Analyte Profile[2][3][4]
Before selecting an analytical standard, the physicochemical behavior of the molecule must be understood.
| Feature | Specification | Analytical Implication |
| Formula | Theoretical %C: 47.18 Theoretical %H: 5.72 Theoretical %N: 12.23 | |
| MW | 229.12 g/mol | Moderate molecular weight allows for high-sensitivity qNMR.[1] |
| Moiety A | 2-Bromo-pyridine | Halogen Interference: Bromine forms |
| Moiety B | Isopropyl-amine | Basicity & Hygroscopicity: The secondary amine readily absorbs atmospheric |
| State | Solid/Oil (Free Base) | Often isolated as a Hydrochloride ( |
Comparative Analysis: CHN vs. qNMR vs. HRMS[1]
Method A: Classical Combustion Analysis (CHN)
Role: Confirmation of Elemental Composition.[1] Status: Legacy Standard.
-
Mechanism: High-temperature combustion (
) in excess oxygen.[1] Gases are separated (GC) and detected (TCD).[1] -
The Failure Mode:
-
Incomplete Combustion: The pyridine ring is thermally stable; bromination increases resistance to oxidation, potentially leading to low Carbon results (soot formation).
-
Halogen Carryover: Without a Tungsten Oxide (
) or Silver ( ) trap, Bromine gas interferes with the Nitrogen detector.
-
-
Verdict: High risk of false negatives unless the sample is chemically dry and the instrument is specifically configured for halogens.
Method B: Quantitative NMR (qNMR)
Role: Absolute Purity Determination (Assay).[1] Status: Modern Gold Standard (The "Truth" Method).[1]
-
Mechanism: Molar ratio quantification using an Internal Standard (IS) of known purity.[1]
-
The Advantage:
-
Orthogonal: Unaffected by moisture or inorganic salts (which are invisible in
NMR).[1] -
Specific: Can quantify residual solvent (e.g., Ethyl Acetate, DCM) simultaneously.
-
-
Verdict: The most reliable method for determining the "active" content of the material.
Method C: High-Resolution Mass Spectrometry (HRMS)
Role: Identity Confirmation. Status: Qualitative Validator.
Experimental Protocols
Protocol 1: Optimized Combustion Analysis (CHN) for Brominated Amines
Use this protocol if a Journal or Regulatory body mandates CHN data.[1]
Prerequisites:
-
Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Additives: Tungsten (VI) Oxide (
) powder.[1]
Step-by-Step Workflow:
-
Sample Drying (Critical): Dry the sample under high vacuum (
) at for 12 hours over . The amine is hygroscopic; skip this, and you will fail the Carbon spec. -
Weighing: Weigh
( ) into a Tin (Sn) capsule. -
Additive: Add
of directly into the capsule.-
Reasoning:
acts as a flux to prevent soot formation (ensuring complete Carbon release) and aids in halogen capture.[1]
-
-
Combustion Parameters:
-
Furnace Temp:
(Boosted for heterocycles). -
Reduction Tube: Must contain Silver Wool (heated to
) to trap Bromine as .[1]
-
-
Acceptance Criteria:
absolute deviation from theoretical values.
Protocol 2: High-Precision qNMR (Recommended Standard)
Use this protocol for internal purity assignment and dose calculations.[1]
Reagents:
-
Solvent: DMSO-
(Dissolves both polar salts and free bases; prevents volatile loss).[1] -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).[1]
-
Why Maleic Acid? It produces a sharp singlet at
, which is distinct from the Pyridine protons ( ) and the Isopropyl/Alkyl protons ( ).[1]
-
Step-by-Step Workflow:
Visualizing the Analytical Logic
Diagram 1: The Purity Decision Matrix
This flowchart guides the researcher in selecting the correct method based on the sample's physical state.
Caption: Decision matrix for selecting between CHN and qNMR based on the salt form stability.
Diagram 2: qNMR Workflow for Halogenated Amines
A visual representation of the qNMR protocol to ensure reproducibility.
Caption: Step-by-step qNMR workflow emphasizing the critical Relaxation Delay (D1) and Internal Standard selection.
Data Analysis & Troubleshooting
Theoretical Values Reference Table
Use this table to validate your experimental data.
| Form | Formula | % Carbon | % Hydrogen | % Nitrogen |
| Free Base | 47.18 | 5.72 | 12.23 | |
| Mono-HCl | 40.70 | 5.31 | 10.55 | |
| Di-HCl | 35.79 | 5.00 | 9.27 |
Troubleshooting Common Deviations
-
High Carbon (+1.0%):
-
Low Carbon (-1.0%) & High Hydrogen:
-
High Nitrogen (+0.5%):
-
Cause: Incomplete halogen trapping.[1] Bromine gas is hitting the TCD detector and masquerading as Nitrogen.
-
Fix: Replace the Silver Wool in the reduction tube immediately.
-
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [1]
-
Microanalysis of Halogenated Compounds. (2023). Exeter Analytical Technical Notes.
-
PubChem Compound Summary. (2025). "2-Amino-4-bromopyridine derivatives and analogs." National Center for Biotechnology Information.[1]
-
Sigma-Aldrich Technical Bulletin. (2024). "TraceCERT® Organic Certified Reference Materials for qNMR."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
